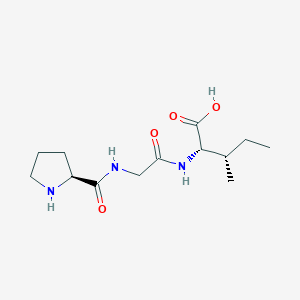
L-Prolylglycyl-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolylglycyl-L-isoleucine is a tripeptide composed of the amino acids L-proline, glycine, and L-isoleucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
L-Prolylglycyl-L-isoleucine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the addition of L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
L-Prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
科学研究应用
L-Prolylglycyl-L-isoleucine has a wide range of scientific research applications:
Chemistry: The compound is used in studies related to peptide synthesis, structure-activity relationships, and chemical modifications.
Biology: It is employed in research on protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including drug delivery systems and as a bioactive peptide with potential health benefits.
Industry: The compound is used in the development of novel materials, such as hydrogels and nanomaterials, due to its unique properties.
作用机制
The mechanism of action of L-Prolylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, and apoptosis. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
L-Prolylglycyl-L-isoleucine can be compared with other similar compounds, such as:
L-Prolylglycyl-L-leucine: Similar in structure but with leucine instead of isoleucine, which may result in different biological activities.
L-Prolylglycyl-L-valine: Another similar compound with valine, which can have distinct properties and applications.
L-Prolylglycyl-L-alanine: A simpler analog with alanine, used for comparison in structure-activity relationship studies.
属性
CAS 编号 |
82793-79-1 |
|---|---|
分子式 |
C13H23N3O4 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H23N3O4/c1-3-8(2)11(13(19)20)16-10(17)7-15-12(18)9-5-4-6-14-9/h8-9,11,14H,3-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,11-/m0/s1 |
InChI 键 |
FEPSEIDIPBMIOS-QXEWZRGKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


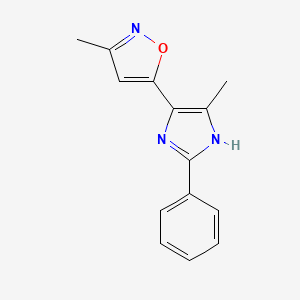
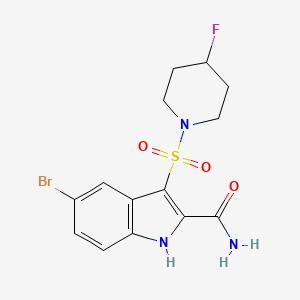

![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

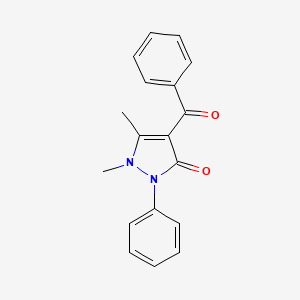
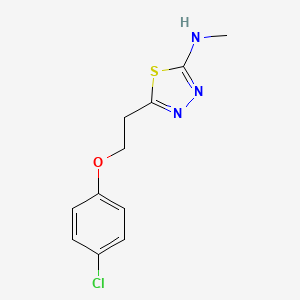
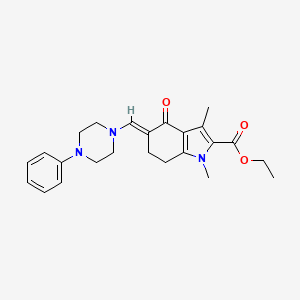
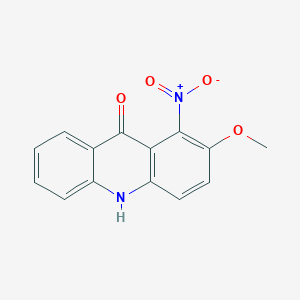

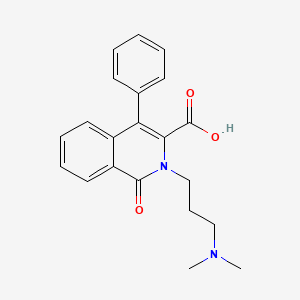
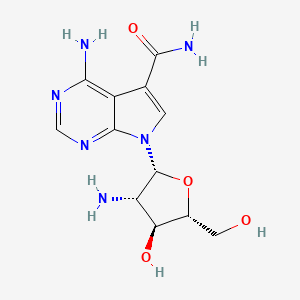
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
